molecular formula C12H14BrF3O2 B14059053 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B14059053
M. Wt: 327.14 g/mol
InChI Key: YCKCHYNXMMKFCG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with a complex structure, featuring a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethoxy groups. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as distillation or crystallization. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness

1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which can significantly alter its chemical properties compared to similar compounds

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

YCKCHYNXMMKFCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCBr)OC(F)(F)F

Origin of Product

United States

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